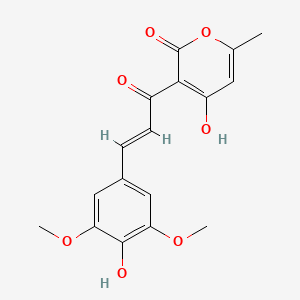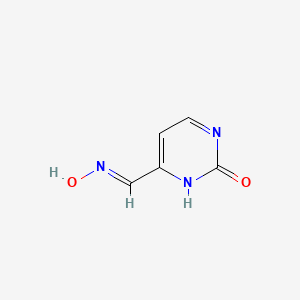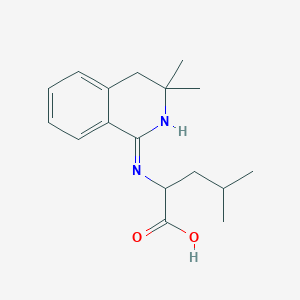![molecular formula C17H23N3O3 B1417463 5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione CAS No. 351164-05-1](/img/structure/B1417463.png)
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Overview
Description
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione, otherwise known as 5-F-PPCD, is an organic compound with a wide range of potential applications in the scientific research field. This compound has been studied to understand its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Chemical Reactions and Synthesis
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione, and its derivatives, are explored in various chemical reactions and synthetic processes. Studies have demonstrated their role in ring opening reactions, leading to the formation of structurally diverse compounds. For instance, the treatment of similar compounds with cyclic secondary amines, like pyrrolidine or hexahydroazepine, has been shown to afford unique dioxane derivatives, highlighting the compound's reactivity and potential as a synthetic intermediate (Šafár̆ et al., 2000).
Synthesis of Amino Acid Derivatives
Another significant application is in the synthesis of amino acid derivatives. Methylene piperazine-2,5-diones, which are structurally related to the queried compound, have been utilized as templates for synthesizing amino acid derivatives. These studies show that these compounds can induce chiral induction in carbon-carbon bond-forming reactions, which is crucial in the synthesis of amino acids (Chai & King, 1995).
Organic Crystal Engineering
The compound's derivatives are also explored in organic crystal engineering. Studies involving 1,4-piperazine-2,5-diones reveal their potential in forming polymorphic crystalline forms, which have implications in designing materials with specific crystallographic properties. These insights are vital for applications in material science and pharmaceuticals (Weatherhead-Kloster et al., 2005).
Biological Activity
Furthermore, research into structurally similar compounds, such as 5-(aminomethylene)thiazolidine-2,4-diones, highlights the biological activity potential. These studies, which involve the synthesis of a novel series of substituted derivatives, have found applications in exploring antibacterial and antifungal activities, as well as in assessing cytotoxic properties (Mohanty et al., 2015).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which are related to the chemical structure , have been a subject of study. These properties are crucial for applications in fields like fluorescence spectroscopy and photochemistry (Gan et al., 2003).
properties
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDMICVEQSLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



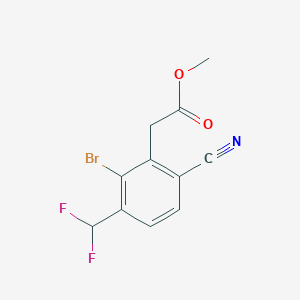



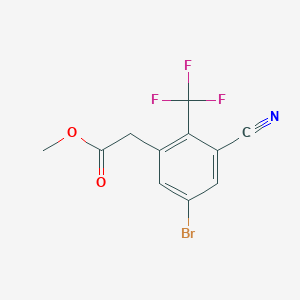

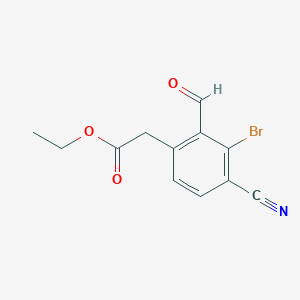

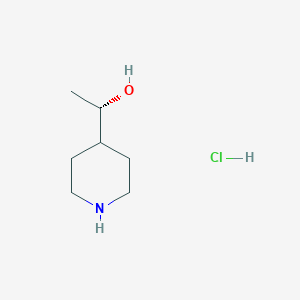
![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)
